2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone

Description

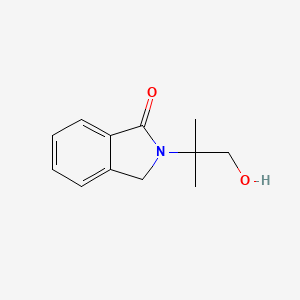

2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone (CAS: 477855-86-0) is an isoindolinone derivative characterized by a tertiary hydroxyalkyl substituent at the 2-position. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.26 g/mol ().

Structure

3D Structure

Properties

IUPAC Name |

2-(1-hydroxy-2-methylpropan-2-yl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2,8-14)13-7-9-5-3-4-6-10(9)11(13)15/h3-6,14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFJKHRLIQLCQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone typically involves the reaction of 2-amino-2-methyl-1-propanol with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindolinone structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The isoindolinone ring can be reduced under specific conditions.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-oxo-1,1-dimethylethyl)-1-isoindolinone.

Reduction: Formation of 2-(2-hydroxy-1,1-dimethylethyl)-1,2-dihydroisoindolinone.

Substitution: Formation of various substituted isoindolinones depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound is primarily used in organic synthesis as a precursor for various reactions:

- C–H Bond Functionalization : Its N,O-bidentate nature allows it to serve as a directing group in metal-catalyzed reactions, facilitating the functionalization of C–H bonds in aromatic compounds.

Medicinal Chemistry

Research indicates that 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone exhibits notable biological activities:

- Anticancer Activity : Studies have shown that derivatives of isoindolinones can inhibit growth in several cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Investigations into neuroprotective properties have indicated that this compound may improve cognitive function and reduce neuroinflammation markers in models of neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Screening

In a study published by MDPI, derivatives of isoindolinones were synthesized and tested for their anticancer activity. Results demonstrated potent growth inhibition in various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotection

Another investigation explored the effects of this compound on cognitive function in an animal model of Alzheimer's disease. The findings suggested significant improvements compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the isoindolinone core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Differences

Table 1: Key Structural Features of Analogous Isoindolinones

Key Observations :

- Branching vs. Linearity : The target compound’s branched hydroxy-dimethylethyl group contrasts with linear chains (e.g., 2-(11-Hydroxyundecyl)isoindoline-1,3-dione), which enhance hydrophobicity .

- Hydroxy Positioning: Direct hydroxy substitution on the isoindolinone ring (e.g., 5-Hydroxyisoindoline-1,3-dione) may increase acidity and hydrogen-bonding capacity compared to the target’s aliphatic hydroxy group .

- Functional Group Diversity: Alkoxy (e.g., 3-isopropoxy) and aminoalkyl substituents () introduce distinct electronic and steric effects, altering reactivity and solubility .

Key Observations :

- The target compound’s synthesis may parallel ’s epoxide ring-opening strategy, but its branched hydroxyalkyl group could require tailored amine or alcohol nucleophiles.

- DAST-mediated alkoxylation () offers a pathway for introducing ether linkages, which are absent in the target compound .

Table 3: Comparative Properties

Key Observations :

- Aminoalkyl-substituted analogs () may exhibit enhanced interactions with biological targets, such as enzymes or receptors, due to their basic amino groups .

Biological Activity

2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone, a compound belonging to the isoindolinone family, has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have demonstrated that derivatives of isoindolinone exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone have shown promising results against human cancer cell lines such as Caco-2 and HCT-116. These compounds induce apoptosis and arrest the cell cycle, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone | Caco-2 | TBD | Apoptosis induction |

| 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone | HCT-116 | TBD | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The inhibition zones observed were comparable to established antibiotics like gentamicin, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

In addition to anticancer and antimicrobial activities, isoindolinone derivatives have been studied for their neuroprotective effects. A series of compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The best-performing derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .

| Derivative | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| Compound I | 1.12 | 21.24 |

| Compound II | TBD | TBD |

Study on Anticancer Activity

In a recent study published in Wiley Online Library, several isoindole derivatives were synthesized and evaluated for their anticancer activity. Among them, a compound structurally related to 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone showed significant antiproliferative effects against Caco-2 and HCT-116 cell lines with an IC50 value indicating effective dose ranges for therapeutic applications .

Neuroprotective Study

Another study focused on the neuroprotective properties of isoindolinone derivatives revealed that certain compounds could effectively inhibit AChE activity. The research utilized molecular docking studies alongside in vitro assays to establish a correlation between structural features and biological activity, paving the way for future drug design targeting neurodegenerative diseases .

Q & A

Q. What are the established synthetic methodologies for 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with isoindolinone precursors or heterocyclic intermediates. Key steps include:

- Cyclization : Use of acid catalysts (e.g., acetic acid) under reflux conditions to form the isoindolinone core .

- Functionalization : Introduction of the 2-hydroxy-1,1-dimethylethyl group via nucleophilic substitution or condensation reactions, requiring precise pH control (6.5–7.5) and temperature (60–80°C) to avoid side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/water) to isolate the product with ≥95% purity .

- Optimization : Reaction yields improve with catalysts like triethylamine (5–10 mol%) and anhydrous solvents (e.g., THF) to suppress hydrolysis .

Q. How is the structural integrity of 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone confirmed experimentally?

- Methodological Answer : Structural validation employs:

- X-ray Crystallography : Resolves bond lengths (e.g., C–O = 1.36 Å) and dihedral angles to confirm stereochemistry .

- NMR Spectroscopy : Key signals include the hydroxyl proton (δ 4.2–4.5 ppm, broad singlet) and isoindolinone carbonyl (δ 168–170 ppm in NMR) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks ([M+H] at m/z 248.1) and fragmentation patterns .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) with ATP/GTP competitive binding studies .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, with dose-response curves analyzed via nonlinear regression .

- Anti-inflammatory Activity : Measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages using ELISA .

Advanced Research Questions

Q. How can enantiomeric resolution of 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone be achieved for chiral studies?

- Methodological Answer :

- Chiral Chromatography : Use of Chiralpak® IA/IB columns with hexane/isopropanol (90:10) mobile phase; resolution factors (R) >1.5 indicate baseline separation .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively esterify one enantiomer, followed by hydrolysis .

- Circular Dichroism (CD) : Post-resolution verification of enantiopurity via CD spectra (e.g., Cotton effects at 220–250 nm) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding modes with receptors (e.g., COX-2 or Bcl-2), scoring interactions via Gibbs free energy (ΔG ≤ -8 kcal/mol suggests strong binding) .

- DFT Calculations : B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap <4 eV indicates high reactivity) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .

Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity?

- Methodological Answer :

- SAR Studies : Synthesis of analogs with halogen (Cl, F) or methyl groups at position 3; bioactivity correlates with Hammett σ values (electron-withdrawing groups enhance potency) .

- Pharmacophore Modeling : Identification of critical hydrogen bond donors (hydroxyl group) and hydrophobic moieties (dimethylethyl) using Discovery Studio .

- ADMET Prediction : SwissADME or pkCSM to optimize logP (1.5–3.5) and reduce hepatotoxicity risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration) to identify confounding variables .

- Dose-Response Reproducibility : Repeat experiments with standardized protocols (e.g., NIH/ANSI guidelines) .

- Structural Reanalysis : Verify compound purity (HPLC ≥98%) and stereochemistry (if applicable) to exclude batch variability .

Tables of Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.